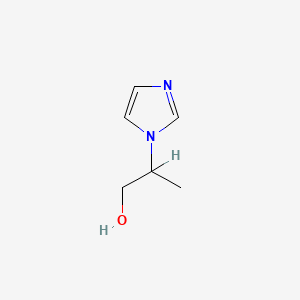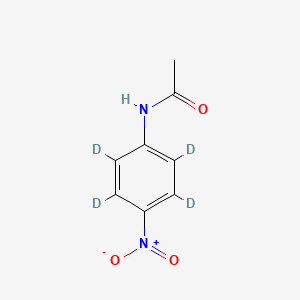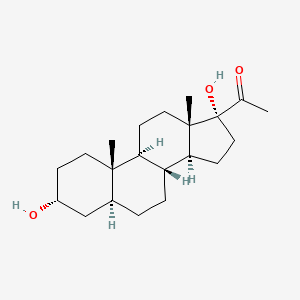
1-Ethynyl-1-cycloheptanol
説明
1-Ethynyl-1-cycloheptanol (ECP) is an organic compound that is a derivative of cycloheptene, an alkene. It has a wide range of uses in various scientific fields, from synthesis to medical research.
科学的研究の応用
Synthesis with Tribenzylstannylhydride 1-Ethynyl-1-cycloheptanol reacts with tribenzylstannylhydride, generating (Z)‐1‐[2‐(tribenzylstannyl)vinyl]‐1‐cycloheptanol. This compound, when reacted with halogens, forms (Z)‐1‐[2‐(dibenzylhalostannyl)vinyl]‐1‐cycloheptanol or (Z)‐1‐[2‐(benzyldihalostannyl)‐vinyl]‐1‐cycloheptanol. These compounds show interesting structural properties, like intramolecular coordination of oxygen to tin, forming a five-membered ring (Ren et al., 2003).
Characterization of Cyclohexanol Derivatives The study of 1-Ethynyl-1-cyclohexanol and its reactions with triaryltin hydride and halogens (ICl or I2) leads to the formation of (Z)-1-[2-(triarylstannyl)vinyl]-1-cyclohexanol and its derivatives. These compounds have been characterized using NMR and Mossbauer spectroscopy (Xin et al., 1994).
Study of Nucleophilic Additions Research on the stereoselectivities of nucleophilic additions to cycloheptanones using ethyl, vinyl, and ethynyllithium and Grignard reagents shows a preference for the formation of cis-cycloheptanol. This outcome is influenced by torsional and steric effects in the reaction's transition states (Ando et al., 1998).
Polymerization Research Studies on the solid-state polymerization of 1-ethynyl-1-cyclohexanol have revealed the formation of oligomers and polymers. These products were characterized using various analytical methods like IR, NMR, UV, and x-ray investigations, showing the formation of trimer, oligomer, and polymer fractions (Usanmaz & Kizilirmak, 1992).
Polymerization with Transition Metal Catalysts Polymerization of 1-ethynyl-1-cyclohexanol using transition metal catalysts results in the formation of polyenes with α-hydroxycyclohexyl substituents. Different catalysts, like Mo- and W-based catalysts and PdCl2, showed varying yields and effectiveness. The resulting polymers are light-brown powders soluble in various organic solvents and have been studied for their thermal and morphological properties (Gal, 1994).
特性
IUPAC Name |
1-ethynylcycloheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-9(10)7-5-3-4-6-8-9/h1,10H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJJSXGDSZZUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182368 | |
| Record name | 1-Ethynyl-1-cycloheptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-1-cycloheptanol | |
CAS RN |
2809-78-1 | |
| Record name | 1-Ethynylcycloheptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2809-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethynyl-1-cycloheptanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2809-78-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Ethynyl-1-cycloheptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key chemical reaction involving 1-Ethynyl-1-cycloheptanol highlighted in this research?
A1: The research focuses on the reaction of 1-Ethynyl-1-cycloheptanol with tribenzylstannyl hydride [(C6H5CH2)3SnH] [, ]. This reaction yields (Z)-1-[2-(tribenzylstannyl)vinyl]-1-cycloheptanol, which serves as a precursor for further synthesis of various benzylhalostannyl derivatives. This specific reaction is of interest due to the potential antitumor activity of the resulting organotin compounds.
Q2: How does the structure of (Z)-1-[2-(tribenzylstannyl)vinyl]-1-cycloheptanol influence its reactivity with halogens?
A2: X-ray diffraction analysis of (Z)-1-[2-(tribenzylstannyl)vinyl]-1-cycloheptanol reveals an intramolecular coordination between the oxygen atom and the tin atom []. This interaction leads to the formation of a five-membered ring, resulting in a distorted trigonal-bipyramidal geometry around the tin atom. This structural feature likely influences the reactivity with halogens, making one of the benzyl groups (likely the apical one) more susceptible to cleavage compared to the vinyl substituent []. This specific reactivity allows for the synthesis of diverse benzylhalostannyl derivatives with potential variations in their antitumor activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione](/img/structure/B1345574.png)





![4,9:5,8-Dimethano-1H-benz[f]indene, 3a,4,4a,5,8,8a,9,9a-octahydro-](/img/structure/B1345583.png)

